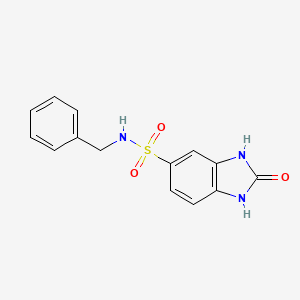

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

Descripción general

Descripción

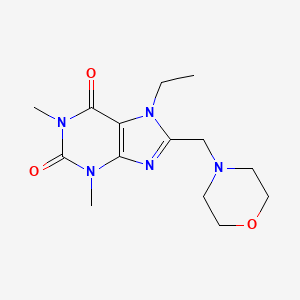

“N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

The three-dimensional geometry of similar compounds has been determined by density functional theory calculations in the gas phase . Thus, the geometrical properties such as the bond lengths, bond angles, and dihedral bond angles have been determined in the optimized molecular configuration . Also, the HOMO-LUMO energies were calculated .Aplicaciones Científicas De Investigación

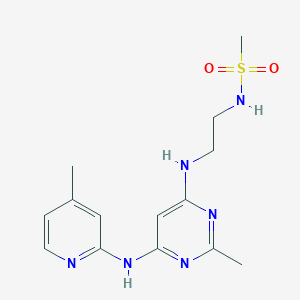

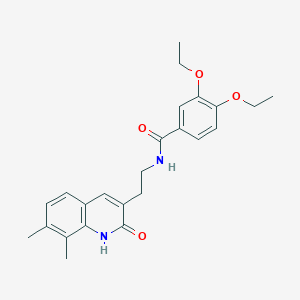

Class III Antiarrhythmic Activity

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide derivatives have been explored for their potential Class III antiarrhythmic activity. In a study, a series of compounds demonstrated potent Class III activity without affecting conduction, both in vitro and in vivo. These compounds, particularly those with a 2-aminobenzimidazole group, showed promising results in increasing the ventricular fibrillation threshold and restoring sinus rhythm, highlighting their potential as specific blockers of the delayed rectifier potassium current (IK) (Ellingboe et al., 1992).

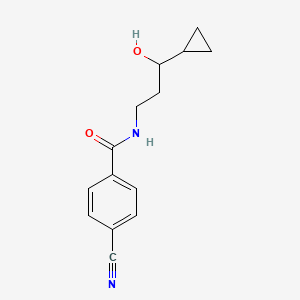

Carbonic Anhydrase Inhibition for Tumor Targeting

The sulfonamide functionality in benzimidazole derivatives, including N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, has been identified as a potent inhibitor of human carbonic anhydrase isoforms IX and XII, which are associated with tumors. These inhibitors demonstrate high specificity and potency, suggesting their utility in targeting tumor-associated carbonic anhydrases for therapeutic applications (Uslu et al., 2019).

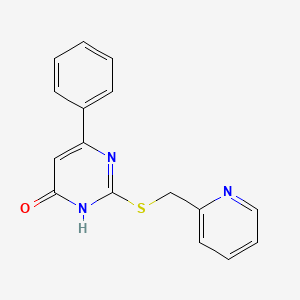

Antimicrobial Activity

Research on N-sulfonamide 2-pyridone derivatives, which share a core structural similarity with N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, has shown significant antimicrobial activities against a variety of bacterial and fungal strains. These compounds have been evaluated for their dual inhibitory action on dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, presenting a new avenue for antimicrobial therapy (Azzam et al., 2020).

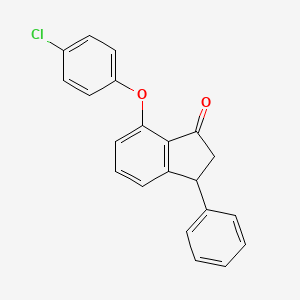

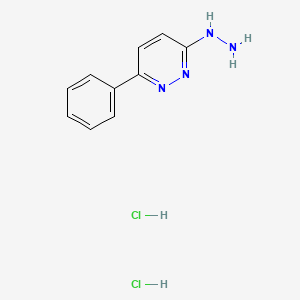

Anti-Tubercular Studies

Sulfonamides, including derivatives of N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, have been explored for their antibacterial activity, particularly against Mycobacterium tuberculosis. Novel 10-phenylsulfonyl-2-substituted-4,10 dihydrobenzo[4,5]imidazo[1,2- a]pyrimidin-4-one derivatives have been synthesized and shown to exhibit promising in vitro anti-tuberculosis activities, highlighting the potential of sulfonamides in anti-tubercular therapy (Jagannath & Krishnamurthy, 2021).

Mecanismo De Acción

Target of Action

The primary target of N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is the Angiotensin II AT1 Receptor . This receptor plays a crucial role in the Renin-Angiotensin System (RAS), which is key to the pathophysiology of hypertension .

Mode of Action

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide interacts with the Angiotensin II AT1 Receptor, potentially leading to a decrease in hypertension

Biochemical Pathways

The compound affects the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance . By interacting with the Angiotensin II AT1 Receptor, it can influence the biochemical pathways involved in these processes .

Result of Action

The compound’s interaction with the Angiotensin II AT1 Receptor could potentially lead to a decrease in hypertension .

Propiedades

IUPAC Name |

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c18-14-16-12-7-6-11(8-13(12)17-14)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXQRXFWENSVAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801333000 | |

| Record name | N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

801224-59-9 | |

| Record name | N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-{3-hydroxy-2-[(pyridin-2-yl)methyl]propyl}pyridine-2-carboxamide](/img/structure/B2871922.png)

![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2871924.png)

![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2871940.png)

![1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B2871941.png)

![Carbamic acid, N-[(1S)-1-methyl-2-[(2-methyl-6-nitrobenzoyl)(2-methylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B2871945.png)